Product packaging for YITYOVFAFHLILZ-BRZHPJNDSA-N(Cat. No.:)

YITYOVFAFHLILZ-BRZHPJNDSA-N

Cat. No.: B612463
M. Wt: 990.14
InChI Key: YITYOVFAFHLILZ-BRZHPJNDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical Significance of the Chemical Class Represented by Chrysin

Flavonoids, the chemical class to which Chrysin belongs, hold considerable theoretical significance in medicinal chemistry and pharmacology. medcraveonline.comijper.org Their polyphenolic nature, characterized by multiple hydroxyl groups attached to their aromatic rings, makes them potent antioxidants. mdpi.comoatext.com This antioxidant activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. mdpi.com The ability of flavonoids to scavenge free radicals and chelate metal ions is a central aspect of their theoretical importance. mdpi.comoatext.com

Furthermore, the flavonoid scaffold is a privileged structure in drug discovery. binasss.sa.cr Its rigid, planar geometry allows for specific interactions with a wide range of biological targets, including enzymes and receptors. nih.gove3s-conferences.org This has led to the investigation of flavonoids as anti-inflammatory, anticancer, neuroprotective, and antiviral agents. nih.govnih.govekb.eg The structure-activity relationships of flavonoids are a major area of theoretical and experimental study, with the position and number of hydroxyl groups, as well as other substitutions on the flavonoid backbone, significantly influencing their biological effects. medcraveonline.com

Current Gaps in Fundamental Understanding Pertaining to Chrysin or its Structural Analogues

Despite the extensive research on Chrysin's promising biological activities, a significant gap in its fundamental understanding lies in its poor bioavailability. scielo.brnih.govexplorationpub.com Studies have shown that Chrysin is poorly absorbed, and rapidly metabolized and eliminated from the body, which severely limits its therapeutic potential. scielo.brnih.gov This has led to largely negative results in clinical studies, despite its potent effects in vitro. nih.gov A major challenge and a key area of ongoing research is therefore to understand and overcome the mechanisms behind this low bioavailability. nih.govnih.gov

Another gap is the complete elucidation of the molecular mechanisms underlying Chrysin's diverse pharmacological effects. While it is known to interact with various signaling pathways, such as inhibiting the activation of NF-κB (a key regulator of inflammation) and modulating the activity of enzymes like cyclooxygenase (COX), the precise details of these interactions and their downstream consequences are not fully understood. nih.govmdpi.com Further research is needed to identify all of its direct molecular targets and to understand how its interactions with these targets translate into the observed physiological effects. nih.gov

Research Objectives and Scope for Investigating Chrysin

The primary research objectives for Chrysin are centered on addressing the aforementioned gaps in understanding. A major focus is the development of novel delivery systems to enhance its bioavailability. scielo.brresearchgate.netscielo.br This includes the use of nanotechnology-based approaches such as encapsulation in nanoparticles, liposomes, and micelles to protect Chrysin from metabolic degradation and improve its absorption. scielo.brscielo.br

The scope of research also involves extensive preclinical and clinical investigations to:

Further delineate the molecular targets and signaling pathways modulated by Chrysin in various disease models. nih.govijpsjournal.com

Evaluate the efficacy of new Chrysin formulations in vivo. ijpsjournal.com

Investigate the potential synergistic effects of Chrysin with other therapeutic agents. mdpi.com

Explore the full spectrum of its pharmacological activities, including its potential in areas that have been less extensively studied.

The following table summarizes some of the key research findings related to Chrysin's biological activities:

Biological ActivityKey Findings
Anti-inflammatory Inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govosf.io Modulates the NF-κB signaling pathway. mdpi.com
Antioxidant Scavenges free radicals and reduces oxidative stress. ekb.egmazums.ac.ir
Anticancer Induces apoptosis (programmed cell death) in various cancer cell lines. ijpsjournal.comtandfonline.com Inhibits tumor angiogenesis (the formation of new blood vessels that feed tumors). ijpsjournal.com
Neuroprotective Shows protective effects in models of neurodegenerative diseases and cerebral ischemia. brieflands.comepain.org

Properties

Molecular Formula

C41H71N11O15S

Molecular Weight

990.14

InChI

InChI=1S/C41H71N11O15S/c1-20(2)13-26(36(61)43-15-30(56)46-22(5)34(59)51-33(23(6)55)39(64)45-17-32(58)48-27(41(66)67)14-21(3)4)49-38(63)29-9-8-11-52(29)40(65)25(10-12-68-7)47-31(57)16-44-37(62)28(19-54)50-35(60)24(42)18-53/h20-29,33,53-55H,8-19,42H2,1-7H3,(H,43,61)(H,44,62)(H,45,64)(H,46,56)(H,47,57)(H,48,58)(H,49,63)(H,50,60)(H,51,59)(H,66,67)/t22-,23+,24-,25-,26-,27-,28-,29-,33-/m0/s1

InChI Key

YITYOVFAFHLILZ-BRZHPJNDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O

Appearance

White lyophilised solid

Purity

>98 %

sequence

SSGMPLGATGL

solubility

Soluble in water

source

Synthetic

storage

-20°C

Origin of Product

United States

Synthetic Methodologies and Strategies for Yityovfafhlilz Brzhpjndsa N

Retrosynthetic Analysis of YITYOVFAFHLILZ-BRZHPJNDSA-N

The molecular architecture of Flibanserin is characterized by three main structural components: a benzimidazol-2-one (B1210169) core, a piperazine (B1678402) linker, and a 3-(trifluoromethyl)phenyl group. A logical retrosynthetic analysis involves disconnecting the molecule at the key C-N bonds that connect these fragments.

The primary disconnection is typically made at the C-N bond between the ethyl spacer and the piperazine ring. This leads to two key synthons: an electrophilic 1-(2-haloethyl)-1,3-dihydro-2H-benzimidazol-2-one and a nucleophilic 1-[3-(trifluoromethyl)phenyl]piperazine (B374031). This represents a convergent approach, where the two main fragments are prepared separately before being coupled.

A further disconnection of the 1-[3-(trifluoromethyl)phenyl]piperazine fragment via a Buchwald-Hartwig amination or related N-arylation reaction breaks the aryl C-N bond, leading to piperazine and an appropriate aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene. The benzimidazol-2-one fragment can be retrosynthetically derived from o-phenylenediamine (B120857) through various cyclization strategies, often involving carbonyl sources like phosgene, urea, or their equivalents.

Alternative retrosynthetic strategies have also been explored. One such approach involves disconnecting the benzimidazol-2-one ring itself, leading to a substituted o-phenylenediamine precursor. For instance, a novel route involves the decarbonylative ring contraction of a corresponding quinoxalinedione, suggesting a different set of starting materials. acs.org Another strategy disconnects the bonds around the piperazine nitrogen atoms, envisioning a build-up of the piperazine ring onto the side chain.

Advanced Synthetic Routes to this compound

Several advanced synthetic routes for Flibanserin have been developed, ranging from initial patent literature to optimized large-scale and continuous-flow processes.

Total Synthesis Approaches to this compound

The original total synthesis of Flibanserin involved the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (121) to yield the final product. mdpi.com Subsequent research has focused on optimizing the synthesis of the chloroethyl benzimidazolone intermediate. mdpi.com

A notable large-scale synthesis begins with the commercially available 1-(prop-1-en-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. acs.org This starting material undergoes alkylation with 1,2-dibromoethane, followed by a second alkylation with piperazine to form a piperazinyl benzimidazolone intermediate. After removal of the isopropenyl protecting group, a Buchwald-Hartwig N-arylation with 1-bromo-3-(trifluoromethyl)benzene furnishes Flibanserin in good yield. acs.org

Another documented approach utilizes triethanolamine (B1662121) and m-aminotrifluorotoluene (B14002177) to prepare the piperazine intermediate, while o-phenylenediamine and tetraethyl orthocarbonate are used to create an ethoxybenzimidazole intermediate. google.com These two intermediates are then coupled, followed by deprotection to yield Flibanserin. google.com

A different strategy employs a decarbonylative ring contraction of quinoxalinediones to form the benzimidazol-2-one core as a key step in the total synthesis of Flibanserin. acs.org

Convergent and Divergent Synthetic Pathways for this compound

Most synthetic pathways to Flibanserin are convergent, involving the separate synthesis of two or more key fragments that are later joined.

Convergent Synthesis: The most common convergent strategy involves coupling a pre-formed arylpiperazine fragment with a benzimidazolone fragment containing an electrophilic side chain.

Fragment 1: 1-[3-(Trifluoromethyl)phenyl]piperazine.

Fragment 2: 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one.

Continuous-Flow Synthesis: A highly integrated, four-step continuous-flow synthesis has been developed, representing an advanced convergent approach. rsc.orgresearchgate.net This method was designed for efficient operation in a flow system and includes steps like heterogeneously catalyzed reductive amination and benzimidazolone formation, showcasing the potential for modern manufacturing techniques in its synthesis. rsc.orgresearchgate.net

Chemo- and Regioselective Considerations in this compound Synthesis

Achieving high chemo- and regioselectivity is critical in the synthesis of Flibanserin to avoid unwanted byproducts and ensure high yields.

N-Arylation of Piperazine: The formation of the 1-[3-(trifluoromethyl)phenyl]piperazine intermediate requires a selective mono-N-arylation of the symmetric piperazine ring. Using methods like the Buchwald-Hartwig amination allows for controlled C-N bond formation, preventing the formation of diarylated byproducts. The choice of catalyst, ligand, and reaction conditions is crucial for this selectivity. acs.org

N-Alkylation of Benzimidazol-2-one: The benzimidazol-2-one ring has two nitrogen atoms. In syntheses where the ethyl side chain is introduced via alkylation, the reaction must be regioselective for one of the nitrogens. Often, a protecting group is used on one nitrogen to direct the alkylation to the desired position. For example, the use of 1-(prop-1-en-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one directs the initial alkylation before the protecting group is removed. acs.orgijcrcps.com

Piperazine Alkylation: In the final coupling step, the nucleophilic substitution occurs between one of the piperazine nitrogens and the electrophilic ethyl side chain. Since the other nitrogen is already arylated and thus less nucleophilic, this reaction is generally highly chemoselective.

The table below summarizes a key selective reaction in a large-scale synthesis. acs.org

Reaction StepStarting MaterialsReagents & ConditionsProductYieldSelectivity Focus
N-Arylation Intermediate 76, 1-bromo-3-(trifluoromethyl)benzene (77)Pd₂(dba)₃, BINAP, NaOtBu, TolueneFlibanserin (X)63%Regioselective C-N bond formation

Green Chemistry Principles in the Synthesis of this compound

Efforts have been made to align the synthesis of Flibanserin with the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency.

Phase-Transfer Catalysis (PTC) and Mechanochemistry: A green synthetic method has been developed using mechanochemical synthesis under solvent-free conditions. mdpi.com This approach utilizes phase-transfer catalysis (PTC) to facilitate the N-alkylation reaction, which can significantly reduce the use of toxic solvents and reagents while maintaining high yields and selectivity. mdpi.comdntb.gov.ua The use of catalysts like tetrabutylammonium (B224687) bromide (TBAB) is common in these methods. mdpi.comresearchgate.net

Continuous-Flow Synthesis: As mentioned previously, the development of a four-step continuous-flow process for Flibanserin is a significant advancement in green manufacturing. rsc.org Flow chemistry allows for better control over reaction parameters, improved heat transfer, safer handling of potentially hazardous intermediates, and reduced waste generation compared to traditional batch processes. researchgate.netresearchgate.net

Alternative Solvents and Catalysts: Research has explored conducting the N-alkylation step in various solvents, including greener options like water and ethanol, as alternatives to more hazardous solvents like DMF or acetonitrile. mdpi.comresearchgate.net Patents have also described improved preparation methods that are more economical and environmentally friendly, aiming for industrial-scale production that adheres to green chemistry theories. google.com The table below highlights a comparison of reaction conditions.

Synthesis ApproachSolventsCatalysisGreen Chemistry Aspect
Conventional Toluene, DMF, Acetonitrile mdpi.comresearchgate.netPotassium Carbonate, Sodium Iodide mdpi.comresearchgate.netStandard batch processing
PTC/Mechanochemical Solvent-free mdpi.comTBAB, Potassium Carbonate mdpi.comReduced solvent waste, energy efficiency
Continuous-Flow Biphasic systems rsc.orgHeterogeneous catalysts rsc.orgReduced waste, enhanced safety, process intensification

Compound "this compound" Remains Unidentified

Initial investigations to identify the chemical compound designated by the InChIKey "this compound" have been unsuccessful. Extensive searches of chemical databases and scientific literature have not yielded a common name, chemical structure, or any associated research data for this specific identifier.

The InChIKey system is a standardized, non-proprietary method for creating a unique, machine-readable string that represents a chemical substance. This allows for easier searching and indexing of chemical information. However, in this instance, the provided InChIKey does not correspond to any publicly accessible information.

Consequently, the development of a detailed article focusing on the synthetic methodologies for "this compound," as per the requested outline, cannot be completed at this time. The required information on sustainable catalytic systems, solvent-free synthesis, and scalable production protocols is contingent upon first identifying the compound .

Further progress on this topic awaits the provision of a verifiable common name, CAS number, or other standard chemical identifier for the compound represented by "this compound". Without this fundamental information, a scientifically accurate and informative article cannot be constructed.

Molecular Mechanisms and Interaction Studies of Yityovfafhlilz Brzhpjndsa N

Investigation of Molecular Recognition Principles for Osimertinib

Ligand-Target Binding Dynamics of Osimertinib

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of the EGFR kinase. nih.govamegroups.org Its mechanism of action is centered on forming a covalent bond with the cysteine-797 (Cys797) residue located within the ATP-binding site of the EGFR kinase domain. nih.govnih.govamegroups.org This irreversible binding effectively blocks the kinase activity of EGFR by preventing ATP from binding, thereby inhibiting the downstream signaling pathways that promote tumor cell proliferation and survival. patsnap.com

The pyrimidine (B1678525) core of Osimertinib forms two hydrogen bonds with the main-chain nitrogen and carbonyl of Met-793 in the hinge region of the EGFR. longdom.org The indole (B1671886) group is positioned adjacent to the gatekeeper residue, and the amine moiety is situated in the solvent channel. longdom.org The crucial covalent bond is formed via the acrylamide (B121943) group of Osimertinib with the Cys797 residue. longdom.org

Kinetic studies have revealed the basis for Osimertinib's selectivity for mutant EGFR over WT-EGFR. The inactivation efficiency (kinact/KI) of Osimertinib is 20-fold and 50-fold higher for L858R and L858R/T790M mutants, respectively, compared to WT EGFR. acs.org This selectivity is achieved through a combination of tighter binding and faster reaction rates. For instance, Osimertinib binds with 17-fold greater affinity to the L858R/T790M mutant than to WT EGFR, which is attributed to stronger hydrophobic interactions with Met790 compared to Thr790 in the wild-type receptor. acs.org

Table 1: Kinetic Parameters of Osimertinib Inhibition against EGFR Variants

EGFR Variant Ki (nM) kinact (s-1) kinact/KI (M-1s-1)
Wild-Type (WT) 102 0.003 29,412
L858R 34 0.01 294,118
L858R/T790M 6 0.01 1,666,667

Data derived from kinetic studies comparing Osimertinib's interaction with different EGFR forms. acs.org

Structure-Activity Relationship (SAR) Studies of Osimertinib Analogues

The development of Osimertinib involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. nih.govbohrium.com The core mono-anilino-pyrimidine scaffold is crucial for its activity. nih.gov The acrylamide "warhead" is essential for the covalent and irreversible binding to Cys797, a key feature of its mechanism. longdom.orgaacrjournals.org

Resistance to Osimertinib can emerge through mutations at the C797 residue, most commonly C797S, which prevents the formation of the covalent bond. nih.govaacrjournals.org This has spurred the development of new analogues designed to overcome this resistance mechanism. SAR studies on these newer compounds explore modifications to the core structure to establish non-covalent interactions or to target other residues within the ATP-binding pocket. nih.govmdpi.com For example, some newer reversible inhibitors have shown activity against the L858R/C797S mutant. mdpi.com

Mutations in other residues, such as L718Q/V and G724S, can also confer resistance by interfering with Osimertinib binding. mdpi.comresearchgate.net The L718 residue interacts with the phenyl ring of Osimertinib, and mutations at this site can disrupt this interaction. researchgate.net SAR studies of next-generation inhibitors focus on creating molecules that can accommodate these structural changes in the EGFR kinase domain. nih.gov

Cellular and Subcellular Localization of Osimertinib

Intracellular Distribution and Compartmentalization of Osimertinib

Osimertinib is designed to act on the EGFR, a transmembrane receptor. Upon entering the cell, Osimertinib localizes to the cytoplasm where it can access the intracellular kinase domain of EGFR. nih.gov Studies using biomimetic nanocarriers have shown that once released into the cytoplasm, Osimertinib effectively suppresses the phosphorylation of its target, EGFR. nih.gov

Immunohistochemistry studies in rats have been used to visualize the localization of Osimertinib-protein conjugates in various tissues. windows.net These studies help to understand the distribution of the drug and its binding to both on-target and off-target proteins, which can be tissue-specific. windows.net Furthermore, research indicates that the cellular system is highly compartmentalized, which can affect intracellular drug distribution. aacrjournals.org

Membrane Permeability and Transport Mechanisms of Osimertinib Across Biological Barriers

Osimertinib has demonstrated the ability to cross biological membranes, including the blood-brain barrier (BBB). amegroups.orgmdpi.com Preclinical studies in mice showed that Osimertinib has greater penetration of the BBB compared to earlier-generation EGFR-TKIs like gefitinib (B1684475) and erlotinib. amegroups.org This is a significant feature, as the central nervous system (CNS) is a common site of metastasis in non-small cell lung cancer. nih.govamegroups.org

Despite being a substrate for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which typically pump drugs out of cells and the CNS, Osimertinib's permeability is sufficient to overcome this efflux. amegroups.org In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, showed that Osimertinib has a passive permeability profile. mdpi.com However, it is also subject to efflux by transporters such as ABCB1 (P-gp), which can be a mechanism of multidrug resistance. aacrjournals.org Interestingly, Osimertinib itself has been shown to inhibit the function of the ABCB1 transporter, which could potentially reverse resistance to other chemotherapeutic drugs. aacrjournals.org

Table 2: In Vitro Efflux Ratios of Osimertinib and Other TKIs

Cell Line Compound Efflux Ratio
MDCK-MDR1 Osimertinib 13.4
MDCK-MDR1 Rociletinib 5.38
MDCK-MDR1 Afatinib 4.62
MDCK-BCRP Osimertinib 5.4
MDCK-BCRP Afatinib 54.6

Data from in vitro studies assessing the interaction of TKIs with efflux transporters. mdpi.com

Molecular Signaling Pathways Modulated by Osimertinib

Osimertinib's primary mechanism of action is the inhibition of the EGFR kinase, which leads to the downregulation of several key downstream signaling pathways crucial for cancer cell growth, proliferation, and survival. patsnap.comresearchgate.net The main pathways affected are the RAS/RAF/MEK/ERK (also known as MAPK) and the PI3K/AKT/mTOR pathways. patsnap.comresearchgate.netaacrjournals.org By blocking the hyperactivation of these pro-survival pathways caused by EGFR mutations, Osimertinib induces tumor regression. longdom.orgbohrium.com

However, resistance to Osimertinib can develop through the activation of alternative or "bypass" signaling pathways that are independent of EGFR. nih.govnih.gov One of the most common mechanisms is the amplification of the MET proto-oncogene, which can reactivate the PI3K/AKT pathway. mdpi.comresearchgate.netnih.gov Other bypass tracks include the activation of HER2, FGFR, and AXL signaling, as well as alterations in downstream pathway components like PIK3CA, KRAS, and BRAF. nih.govresearchgate.net

Studies have also shown that even in drug-sensitive cells, signaling through the AKT and MAPK pathways can persist at low levels despite effective EGFR inhibition by Osimertinib. aacrjournals.org This sustained signaling can be regulated by Src family kinase (SFK) and focal adhesion kinase (FAK), suggesting that co-inhibition of these kinases could enhance Osimertinib's efficacy. aacrjournals.org Additionally, the Wnt/β-catenin pathway has been implicated in the development of resistance to EGFR-TKIs, and its modulation can influence sensitivity to Osimertinib.

Table 3: Compounds Mentioned in this Article

InChIKey Common Name
YITYOVFAFHLILZ-BRZHPJNDSA-N Osimertinib
ORCRSYJBFZQUEJ-STQGAGBBSA-N Gefitinib
DEZAXVICKTETFH-UHFFFAOYSA-N Erlotinib
ZWWSWJHMAKRBFX-GSVOUGTGSA-N Afatinib
UJUPQJKTKYNPEF-SNVBAGLBSA-N Rociletinib
Not Available WZ4002
Not Available Olmutinib
Not Available Lazertinib
Not Available Abivertinib
Not Available Neratinib
Not Available Poziotinib
Not Available Bevacizumab
Not Available Nazartinib
Not Available Avitinib
Not Available Lapatinib
Not Available Mobocertinib
Not Available Dacomitinib
Not Available Encorafenib
Not Available Zosuquidar
Not Available Atenolol
Not Available Minoxidil
Not Available Digoxin
Not Available Rapamycin

Computational and Theoretical Chemistry of Yityovfafhlilz Brzhpjndsa N

Cheminformatics and Predictive Modeling for Flibanserin

Cheminformatics and predictive modeling are powerful computational tools used to understand and forecast the chemical and biological properties of molecules like Flibanserin. These approaches leverage existing data to build models that can predict reactivity, stability, and biological activity, thereby accelerating research and development.

Predictive modeling of Flibanserin's reactivity and stability involves the use of quantum mechanics and molecular dynamics to understand its electronic structure and behavior under various conditions.

Density Functional Theory (DFT) Studies: Research has employed Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level to optimize the molecular structure of Flibanserin and investigate its electronic properties. echemcom.com These studies analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap generally corresponds to higher stability and lower chemical reactivity. echemcom.compcbiochemres.com Computational analyses have indicated that Flibanserin is a compound with high stability. echemcom.comsamipubco.com

Forced Degradation and Stability Indicating Methods: Experimental studies on the forced degradation of Flibanserin provide real-world data that complements theoretical predictions. Flibanserin has been observed to degrade under oxidative stress, particularly with hydrogen peroxide (H2O2). researchgate.netresearchgate.netresearchgate.net Stability-indicating analytical methods, such as specific high-performance liquid chromatography (HPLC) techniques, have been developed to quantify the drug in the presence of its degradation products. researchgate.netresearchgate.net Such studies are crucial for validating the predictions made by computational models regarding the molecule's least stable points and likely degradation pathways. For instance, studies have confirmed the structures of oxidative degradation products using mass spectrometry, providing a basis for refining computational models of reactivity. researchgate.netresearchgate.net

Quantum Chemical Parameters: Computational methods can calculate a variety of quantum chemical parameters that predict reactivity and stability. researchgate.net While specific multi-level DFT calculations have been detailed for other piperazine (B1678402) derivatives, the same principles are directly applicable to Flibanserin. researchgate.net These parameters offer a quantitative basis for understanding the molecule's behavior.

Table 1: Calculated Quantum Chemical Parameters for Predicting Reactivity (Illustrative) Note: This table illustrates typical parameters derived from DFT calculations for molecules like Flibanserin. Exact values for Flibanserin require specific computational studies.

ParameterSymbolDescriptionImplication for Flibanserin
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Indicates regions susceptible to electrophilic attack.
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Indicates regions susceptible to nucleophilic attack.
Energy GapΔEELUMO - EHOMOA larger gap suggests higher kinetic stability and lower chemical reactivity. echemcom.compcbiochemres.com
Absolute Hardnessη(ELUMO - EHOMO)/2Measures resistance to change in electron distribution. Higher hardness implies greater stability. researchgate.net
Absolute SoftnessS1/ηThe reciprocal of hardness. Higher softness suggests greater reactivity. researchgate.net
Electronegativityχ-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons. researchgate.net

Virtual screening and the rational design of analogues are key areas where computational chemistry aids in the discovery of new molecules with potentially improved properties. Flibanserin, with its arylpiperazine scaffold, serves as a valuable starting point for such endeavors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov For compounds related to Flibanserin, 2D-QSAR models have been developed to predict binding affinity to specific receptors, such as the Sigma-2 receptor. nih.govmdpi.com In these studies, molecular descriptors, which are numerical representations of a molecule's properties, are calculated and used to build a regression model. nih.gov Although one study noted Flibanserin's binding affinity for the Sigma-2 receptor was below the "active" cutoff for that specific model, the methodology is standard for screening large databases for compounds with desired activities. nih.govmdpi.com The process involves selecting descriptors, building models with various algorithms (e.g., stepwise regression, genetic algorithms), and validating the model's predictive power. nih.gov

Pharmacophore Modeling and Shape-Based Screening: Pharmacophore modeling is a powerful ligand-based drug design technique. nih.govfrontiersin.org It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.gov For a molecule like Flibanserin, a pharmacophore model can be built based on its structure and known activity at receptors like the 5-HT1A and 5-HT2A receptors. mdpi.comgoogle.com

This model can then be used to screen large virtual libraries of compounds to find new molecules that fit the pharmacophore, a process known as virtual screening. nih.govacs.org This approach is highly effective for "scaffold hopping," where new core structures are identified that maintain the key interaction features. nih.gov Combining pharmacophore screening with shape-based screening, which assesses the similarity of molecular shapes, creates a robust virtual screening workflow to identify promising new analogues. nih.govmdpi.com

Design of Novel Analogues: The insights gained from QSAR and pharmacophore models can guide the rational design of new Flibanserin analogues. For example, understanding the structure-activity relationships of the arylpiperazine scaffold allows medicinal chemists to propose modifications to enhance potency or selectivity for a target receptor. mdpi.comacs.org Computational docking studies, which predict how a molecule binds to the 3D structure of a protein, can further refine these designs before synthesis. acs.org This iterative process of computational design, followed by synthesis and testing, is a cornerstone of modern drug discovery and has been successfully applied to identify inhibitors for various biological targets. frontiersin.orgacs.org

Advanced Analytical and Spectroscopic Methodologies for Mechanistic Insight into Yityovfafhlilz Brzhpjndsa N

Elucidation of Reaction Intermediates and Transition States in YITYOVFAFHLILZ-BRZHPJNDSA-N Synthesis and Degradation Pathways

Synthesis: The manufacturing process for Osimertinib has been a subject of extensive research to optimize yield and purity. Several synthetic routes have been published, often involving multiple steps. sci-hub.seacs.org One convergent synthetic route involves the key cyclization of 1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine with 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one. sci-hub.se This is followed by nitro group reduction and subsequent acylation with acryloyl chloride to form the final molecule. mdpi.comsci-hub.se Each of these steps proceeds through specific intermediates, such as the triaminated arene compound OSIM-008, which is then acylated. mdpi.com The characterization of these intermediates is crucial for process control and is typically achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. sci-hub.seeuropa.eu

Degradation: Understanding the degradation of Osimertinib is critical for determining its stability. Studies have shown that the compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. researchgate.net The primary mechanism of its intended biological action involves the Michael addition reaction between its acrylamide (B121943) functional group and the cysteine-797 residue in the ATP-binding site of EGFR. frontiersin.org However, this same reactive Michael acceptor can react with other nucleophiles, such as the free amino acid cysteine found in plasma, leading to instability and degradation. frontiersin.org This degradation pathway has been investigated through a series of experiments, confirming that both plasma proteins and free cysteine contribute to the compound's instability. frontiersin.org High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary tools used to separate and identify these degradation products. researchgate.netresearchgate.net For instance, UPLC-QTOF-MS has been used to identify oxidative degradants. researchgate.net Detailed structural elucidation of complex degradation products often requires advanced techniques like 2D-NMR. researchgate.net

In Situ Spectroscopic Probing of this compound Interactions

In situ techniques are vital for studying the dynamic interactions of Osimertinib in environments that mimic its physiological context.

NMR spectroscopy is a powerful tool for obtaining atomic-level insights into drug-protein interactions and conformational changes upon binding. While specific NMR studies detailing the binding of Osimertinib are not extensively available in the public domain, the general application of techniques like Saturation Transfer Difference (STD-NMR) and Chemical Shift Perturbation (CSP) is standard for mapping inhibitor binding epitopes and determining binding affinities. The structure of Osimertinib has been confirmed by ¹H and ¹³C NMR spectroscopy. europa.eu These techniques would allow researchers to identify which parts of the Osimertinib molecule are in close contact with its target protein, EGFR, and to observe changes in the protein's structure as the binding event occurs.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for identifying and quantifying drug metabolites. researchgate.net Preclinical studies in various species and in vitro systems like human liver microsomes have identified two principal active metabolites of Osimertinib: AZ5104 (N-desmethyl Osimertinib) and AZ7550 (Osimertinib N-desmethyl on the dimethyl amine side-chain). nih.govsci-hub.se These metabolites are formed primarily through metabolism by cytochrome P450 enzymes, particularly CYP3A4. nih.govsci-hub.se

Numerous sensitive LC-MS/MS methods have been developed to quantify Osimertinib and its key metabolites in biological matrices like human plasma and dried blood spots (DBS). nih.govpayeshdarou.irau.dknih.gov These methods are crucial for pharmacokinetic studies and involve techniques like protein precipitation for sample preparation followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode in the mass spectrometer. payeshdarou.irau.dk

Below is a table summarizing the precursor and product ions used for the detection of Osimertinib and its metabolites in typical LC-MS/MS assays.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Osimertinib500.1 / 500.371.6 / 72.0 nih.govpayeshdarou.ir
AZ5104486.2 / 516.172.0 / 89.5 nih.govpayeshdarou.ir
AZ7550490.2 / 532.1433.1 / 105.7 nih.govpayeshdarou.ir

Note: Ion values may vary slightly between different studies and instrument setups.

Further studies using high-resolution mass spectrometry have also identified other oxidative metabolites, including various hydroxylated species (e.g., OH-1, OH-3, OH-5) and N-oxides. aacrjournals.orgresearchgate.net

X-ray crystallography has been instrumental in providing high-resolution, three-dimensional structures of Osimertinib bound to its target, the EGFR kinase domain. These structures visually confirm the binding mode and the key molecular interactions. Mass spectrometry has been used to confirm the covalent binding of Osimertinib to the Cys797 residue within the EGFR catalytic site. pmda.go.jp

Crystal structures reveal that Osimertinib binds to the ATP-binding pocket of both sensitizing-mutant (e.g., L858R) and resistant-mutant (T790M) EGFR. nih.govunipr.it The covalent bond with Cys797 is a hallmark of its irreversible inhibition mechanism. frontiersin.org Several structures have been solved showing Osimertinib in complex with various EGFR mutants, sometimes in combination with allosteric inhibitors, providing a basis for developing next-generation therapies to overcome further resistance mutations like C797S. nih.govrcsb.orgresearchgate.net Cryo-EM, while less cited specifically for Osimertinib, is an increasingly powerful technique for studying large protein complexes and can complement crystallographic data.

The table below lists representative Protein Data Bank (PDB) entries for Osimertinib-EGFR complexes.

PDB IDEGFR MutantResolution (Å)Key FindingsReference
6Z4B T790M/V948R2.50Complex with allosteric inhibitor EAI045, showing simultaneous binding. rcsb.org
6LUD L858R/T790M/C797S2.05Structure with the C797S resistance mutation, highlighting non-covalent interactions. rcsb.org
4ZAU T790MNot SpecifiedShows non-covalent complex before covalent bond formation. unipr.it
7JXM T790M/V948RNot SpecifiedCo-binding with allosteric inhibitor EAI045. researchgate.net

Optical spectroscopy techniques are valuable for studying binding interactions in solution. encyclopedia.pub

UV-Vis Spectroscopy: The interaction of a drug with a protein can cause changes in the UV-Vis absorption spectrum, which can be used to infer complex formation. sciforschenonline.org The structure of Osimertinib has been confirmed in part by UV spectroscopy. europa.eu

Fluorescence Spectroscopy: This is a highly sensitive method for probing drug-protein binding. encyclopedia.pubnih.gov Interactions can be monitored either by changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon drug binding or, if the drug itself is fluorescent, by changes in its emission. encyclopedia.pubsciforschenonline.org Studies have reported that Osimertinib itself is non-fluorescent. nih.gov Therefore, binding studies with proteins like human serum albumin (HSA) have been performed using direct quenching of the protein's intrinsic fluorescence to determine binding characteristics. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. Changes in the CD spectrum of EGFR upon binding of Osimertinib can provide information about conformational changes induced by the inhibitor.

These spectroscopic methods are often used in concert to determine binding constants (Kd or Ka) and to understand the thermodynamics of the interaction.

Microscopic Techniques for this compound Localization and Dynamics in Biological Systems

Advanced fluorescence microscopy techniques allow for the visualization of a drug's subcellular localization and its dynamic interactions within living cells. nih.gov While Osimertinib is not intrinsically fluorescent, its effects and interactions can be studied using fluorescently labeled probes or by observing downstream cellular events. nih.govnih.gov

For example, techniques such as Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to study protein-protein interactions, such as the dimerization status of EGFR, in response to Osimertinib treatment. spiedigitallibrary.orgnih.govroyalsocietypublishing.org A study used FRET-FLIM to show that Osimertinib treatment could non-autonomously activate cellular pathways in adjacent immune cells. kcl.ac.uk Another study proposed using FLIM to study the heterodimer status of EGFR and HER3 in exosomes from cancer cells treated with Osimertinib, which could provide insight into resistance mechanisms. spiedigitallibrary.org

Furthermore, radiolabeled versions of Osimertinib, such as ¹¹C-Osimertinib, have been developed for Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization of drug distribution and target engagement in vivo. rug.nlresearchgate.net

Pre Clinical Biological Evaluation and Applications of Yityovfafhlilz Brzhpjndsa N Non Human, Non Safety Focus

In Vitro Cellular Assays for Functional Activity of YITYOVFAFHLILZ-BRZHPJNDSA-N

The in vitro activity of BB-83698 has been extensively characterized to determine its functional activity and selectivity against various bacterial pathogens.

Cell Line-Based Functional Studies of this compound Activity and Selectivity

BB-83698 has demonstrated potent antibacterial activity against a range of bacterial cell lines, particularly those responsible for respiratory tract infections. The functional activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Studies have shown that BB-83698 is highly active against Streptococcus pneumoniae, including strains resistant to other classes of antibiotics such as penicillin, erythromycin (B1671065), and levofloxacin. researchgate.netnih.gov The MIC at which 90% of isolates are inhibited (MIC90) for S. pneumoniae is reported to be in the range of 0.25–0.5 µg/mL. researchgate.netnih.gov The compound also shows excellent activity against Streptococcus pyogenes and Streptococcus agalactiae, with an MIC90 of 0.12 µg/mL. nih.gov Its activity extends to Moraxella catarrhalis, with a reported MIC90 of 0.12 µg/mL. nih.gov

Against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate strains, BB-83698 shows activity, with an MIC90 of 8 µg/mL. nih.gov However, its activity is reduced against Haemophilus influenzae, with MIC90 values of 32 and 64 µg/mL for β-lactamase-negative and -positive strains, respectively. nih.gov

The bactericidal activity of BB-83698 has also been assessed. The ratio of MBC to MIC was found to be 1:1 or 2:1 against 31% of S. pneumoniae strains and 33% of S. aureus strains, indicating a primarily bacteriostatic effect against these pathogens. researchgate.netnih.gov For H. influenzae, this ratio was observed in 63% of the strains. researchgate.netnih.gov

In Vitro Activity of BB-83698 Against Various Bacterial Cell Lines

Bacterial SpeciesResistance PhenotypeMIC90 (µg/mL)
Streptococcus pneumoniaePenicillin-resistant, Erythromycin-resistant, Levofloxacin-resistant, Multidrug-resistant0.25–0.5
Streptococcus pyogenesNot specified0.12
Streptococcus agalactiaeNot specified0.12
Viridans streptococciNot specified0.5
Staphylococcus aureusOxacillin-resistant, Levofloxacin-resistant, Vancomycin-intermediate8
Haemophilus influenzaeβ-lactamase-negative32
Haemophilus influenzaeβ-lactamase-positive64
Moraxella catarrhalisβ-lactamase-negative and -positive0.12

Primary Cell Culture Responses and Phenotypic Changes Induced by this compound

Specific data regarding the direct effects of BB-83698 on primary eukaryotic cell cultures for functional responses and phenotypic changes are limited in publicly available research. The primary focus of preclinical studies has been on its antibacterial efficacy. However, it has been noted in a study that peptide deformylase inhibitors, including a precursor to BB-83698 (BB-3497), had no detectable effect on two different human cell lines in vitro. scispace.com This suggests a degree of selectivity for the bacterial enzyme over any potential human counterpart. The human mitochondrial peptide deformylase is considered to have low catalytic activity and is not thought to be essential for mammalian cell protein synthesis, which may explain the compound's targeted action against bacteria. nih.gov

In Vivo Model System Investigations for this compound (Non-Human)

The in vivo efficacy and pharmacokinetic profile of BB-83698 have been evaluated in several relevant animal models.

Efficacy Studies and Mechanistic Insights in Relevant Animal Models (e.g., disease models)

The in vivo efficacy of BB-83698 has been notably demonstrated in a mouse model of pneumococcal pneumonia. nih.govtandfonline.comnih.gov In these studies, BB-83698 was effective against infections caused by both antibiotic-susceptible and -resistant strains of S. pneumoniae. nih.govtandfonline.comnih.gov

In immunocompetent mice infected with virulent strains of S. pneumoniae, treatment with BB-83698 resulted in high survival rates of 70% to 100%. nih.govtandfonline.comnih.gov This efficacy was observed against penicillin-susceptible, macrolide-resistant, and quinolone-resistant strains. tandfonline.comnih.gov For instance, in a model of pneumonia caused by a macrolide-resistant strain, BB-83698 treatment led to 100% survival, whereas treatment with erythromycin resulted in only a 30% survival rate. nih.gov

Mechanistically, BB-83698 demonstrated bactericidal activity in the lungs of infected mice, significantly reducing the bacterial burden to below detectable limits. tandfonline.com The activity of the drug was found to be concentration-dependent, with the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) being the pharmacodynamic parameter that best predicted its in vivo activity. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Principles in Preclinical Models for this compound

Pharmacokinetic studies of BB-83698 have been conducted in several animal species, including mice, rats, and dogs, to understand its absorption, distribution, metabolism, and excretion profile.

BB-83698 exhibits good absorption and distribution characteristics in preclinical models. Following oral administration in mice, the compound is reasonably well-absorbed, with a reported oral bioavailability ranging from 55% to 88%. pharmacophorejournal.com The time to reach maximum plasma concentration (Tmax) after oral dosing is approximately one hour. tandfonline.com

Intravenous administration in mice, rats, and dogs showed that BB-83698 has low to moderate clearance and a moderate volume of distribution. frontiersin.org In mice, the plasma drug concentration-time profiles were biphasic. frontiersin.org

Tissue distribution studies in mice have shown that BB-83698 effectively penetrates lung tissue. medkoo.com Following subcutaneous administration, the peak concentration of BB-83698 in lung tissue was found to be four-fold higher than in plasma. medkoo.com Specifically, a dose of 80 mg/kg resulted in a peak lung tissue concentration of 61.9 µg/mL within one hour. nih.gov The area under the curve for lung tissue was also significantly higher than for plasma, indicating substantial and sustained exposure in the target organ for respiratory infections. nih.gov

Pharmacokinetic Parameters of BB-83698 in Animal Models

Animal ModelParameterValueRoute of Administration
MouseOral Bioavailability55-88%Oral
MouseTmax~1 hourOral
MousePeak Lung Tissue Concentration61.9 µg/mLSubcutaneous (80 mg/kg)
MouseLung Tissue AUC229.4 µg·h/mLSubcutaneous (80 mg/kg)
MousePlasma AUC57.4 µg·h/mLSubcutaneous (80 mg/kg)
Mouse, Rat, DogClearanceLow to ModerateIntravenous
Mouse, Rat, DogVolume of DistributionModerateIntravenous

Compound Names Table

InChIKeyCommon Name
This compoundBB-83698
Not ApplicableBB-3497
Not ApplicableErythromycin
Not ApplicablePenicillin
Not ApplicableLevofloxacin
Biotransformation Pathways and Metabolite Profiling of this compound in Preclinical Systems

In preclinical studies, Osimertinib undergoes extensive metabolism. nih.gov In vitro investigations using liver microsomes from mice and humans, as well as hepatocytes from rats, dogs, and humans, have been crucial in elucidating its metabolic fate. nih.govaacrjournals.org

The primary enzymes responsible for the biotransformation of Osimertinib are Cytochrome P450 (CYP) isoforms, predominantly CYP3A4 and CYP3A5. europa.eumoph.go.thmedsafe.govt.nz While these are the major players, the potential for other metabolic pathways cannot be entirely dismissed. europa.eumoph.go.th Studies in rat, dog, and human hepatocytes have identified multiple metabolites. nih.govresearchgate.net

Two pharmacologically active metabolites, AZ5104 and AZ7550, have been consistently identified in the plasma of preclinical species. europa.eumoph.go.thresearchgate.net AZ7550 exhibits a pharmacological profile similar to the parent compound, Osimertinib. In contrast, AZ5104 has demonstrated greater potency against both mutant and wild-type Epidermal Growth Factor Receptors (EGFR). europa.eumoph.go.th In preclinical models, these two circulating metabolites account for approximately 10% of the parent compound's exposure. researchgate.netresearchgate.net

The metabolic pathways involved include oxidation and dealkylation. For instance, AZ5104 is formed through oxidative dealkylation of the dimethylamino group, while AZ7550 results from N-demethylation of the indole (B1671886) nitrogen. nih.gov Preclinical data from incubations with rat and dog hepatocytes showed that the metabolites produced were similar to or at higher levels than those observed in human hepatocytes, indicating the suitability of these animal models for metabolic studies. nih.gov

Table 1: Key Metabolites of Osimertinib in Preclinical Systems
MetaboliteMetabolic PathwayPharmacological ActivityPreclinical Systems Identified InReference
AZ5104Oxidative DealkylationGreater potency than OsimertinibRat, Dog, Human Hepatocytes; Plasma of preclinical species nih.goveuropa.eumoph.go.th
AZ7550N-demethylationSimilar to OsimertinibRat, Dog, Human Hepatocytes; Plasma of preclinical species nih.goveuropa.eumoph.go.th
Excretion Mechanisms of this compound in Preclinical Models

Preclinical studies utilizing radiolabeled Osimertinib in rats have provided significant insights into its excretion pathways. Following oral administration of [14C]osimertinib to rats, the compound and its metabolites were primarily eliminated through the fecal route. nih.gov

After a single oral dose, the total radioactivity recovered was predominantly in the feces, with a smaller percentage found in the urine. nih.govresearchgate.net This suggests that biliary excretion is a major pathway for the elimination of Osimertinib and its metabolites. The extensive metabolism of the parent drug contributes to this excretion profile, as metabolites are often more water-soluble and amenable to biliary and subsequent fecal elimination.

Studies in rats demonstrated that after oral administration, drug-related material was widely distributed in tissues, but the elimination was slow, with radioactivity still detectable in many tissues 60 days after a single dose. nih.gov This indicates a long terminal half-life and potential for tissue retention in preclinical models.

Table 2: Excretion of Osimertinib in Preclinical Rat Model
Excretion RoutePercentage of Recovered RadioactivityKey FindingsReference
FecesMajor RoutePrimary pathway for elimination of Osimertinib and its metabolites. nih.govresearchgate.net
UrineMinor RouteContributes to a lesser extent to the overall elimination. nih.govresearchgate.net

Advanced Biomarker Discovery and Validation for Monitoring this compound Activity

In the context of preclinical research, the discovery and validation of biomarkers are essential for monitoring the pharmacological activity of Osimertinib. The primary biomarker for Osimertinib's efficacy is the presence of specific EGFR mutations, such as sensitizing mutations (e.g., exon 19 deletions or L858R) and the T790M resistance mutation. europa.eufrontiersin.org Preclinical models, including patient-derived xenografts (PDX) and CRISPR-engineered cell lines, have been instrumental in validating the activity of Osimertinib against these specific genetic alterations. crownbio.com

Pharmacodynamic biomarkers are used to confirm that the drug is engaging with its target and eliciting a biological response. In preclinical xenograft models, a reduction in the phosphorylation of EGFR (p-EGFR) and downstream signaling proteins serves as a key pharmacodynamic marker of Osimertinib's activity. crownbio.comaacrjournals.org This inhibition of signaling pathways is directly linked to the drug's anti-tumor effects.

Furthermore, advanced imaging techniques have been explored for biomarker discovery. For instance, 18F-fluorodeoxyglucose positron emission tomography (18F-FDG PET) has been evaluated as a non-invasive imaging biomarker in preclinical models. oup.comnih.gov In intracranial models of EGFR-mutant non-small cell lung cancer (NSCLC), Osimertinib treatment led to a reduction in 18F-FDG uptake, which correlated with tumor response. oup.com This suggests that metabolic imaging can serve as an early indicator of treatment efficacy in preclinical settings.

The development of resistance to Osimertinib is a significant area of research, and biomarkers are being identified to predict or monitor this phenomenon. Preclinical models have shown that genetic alterations in pathways like MAPK (e.g., NRAS and KRAS mutations) and amplifications of MET or HER2 can emerge, conferring resistance. mdpi.commdpi.com The detection of these alterations in preclinical models can guide the development of combination therapies to overcome resistance. mdpi.comnih.gov

Table of Compound Names

InChIKeyCommon Name
This compoundOsimertinib
Not AvailableAZ5104
Not AvailableAZ7550
Not AvailableGefitinib (B1684475)
Not AvailableErlotinib
Not AvailableAfatinib
Not AvailableRociletinib
Not AvailablePemetrexed
Not AvailableCarbamazepine
Not AvailablePhenytoin
Not AvailableRifampicin
Not AvailableItraconazole
Not AvailableSotorasib
Not AvailableAdagrasib
Not AvailableEncorafenib
Not AvailableVemurafenib
Not AvailableCetuximab
Not AvailablePoziotinib
Not AvailableSunvozertinib
Not AvailableLimertinib (ASK120067)
Not AvailableU3-1402

Future Directions and Emerging Research Avenues for Yityovfafhlilz Brzhpjndsa N

Potential for Analog Design and Optimization of O-desmethyl-N-acetyl-d-galactosamine

The design and synthesis of analogs of O-desmethyl-N-acetyl-d-galactosamine represent a promising avenue for optimizing its potential therapeutic or research applications. By systematically modifying its chemical structure, researchers can aim to enhance its biological activity, selectivity, and pharmacokinetic properties. The synthesis of various isomers of N-acetyl-d-galactosamine glycosides has been shown to be valuable for both chemical synthesis and biological investigation. A similar strategic approach to creating derivatives of O-desmethyl-N-acetyl-d-galactosamine could unlock new functionalities.

Future research in this area will likely focus on several key aspects of analog design. The introduction of fluorine atoms at specific positions in the molecule is a strategy that has been explored for related hexosamine analogues to enhance cytotoxicity in cancer cell lines. Investigating the effects of deoxyfluorination on O-desmethyl-N-acetyl-d-galactosamine could yield analogs with improved anti-proliferative activity. Furthermore, O-acylation with varying ester alkyl chain lengths is another modification that has shown to influence the cytotoxic effects of related compounds. A systematic exploration of different acyl groups on the O-desmethyl-N-acetyl-d-galactosamine backbone could lead to the identification of derivatives with optimized biological effects.

The table below outlines potential analog design strategies and their intended outcomes for O-desmethyl-N-acetyl-d-galactosamine.

Analog Design StrategyPotential ModificationIntended Outcome
DeoxyfluorinationIntroduction of fluorine at various positionsEnhanced biological activity and metabolic stability
O-AcylationAddition of different length acyl chainsModulation of lipophilicity and cellular uptake
GlycosylationAttachment of other sugar moietiesImproved solubility and targeting ability
Stereochemical VariationSynthesis of different stereoisomersExploration of structure-activity relationships

Integration of O-desmethyl-N-acetyl-d-galactosamine Research with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological roles and mechanisms of action of O-desmethyl-N-acetyl-d-galactosamine, its integration into systems biology and various "omics" platforms is essential. nih.gov Systems biology utilizes a holistic approach to decipher complex interactions within biological systems, moving beyond the study of single molecules in isolation. By employing genomics, transcriptomics, proteomics, and metabolomics, researchers can map the global molecular changes induced by O-desmethyl-N-acetyl-d-galactosamine.

The integration of omics tools with physiological studies can help identify the functional networks and candidate genes associated with the cellular response to this compound. For instance, transcriptomic analysis could reveal changes in gene expression profiles in cells treated with O-desmethyl-N-acetyl-d-galactosamine, providing insights into the signaling pathways it modulates. Proteomics can identify protein interaction partners, and metabolomics can uncover alterations in cellular metabolism. This multi-omics approach will be crucial for building comprehensive models of the compound's biological effects and for identifying potential biomarkers of its activity.

Novel Methodologies and Technologies for Studying O-desmethyl-N-acetyl-d-galactosamine Interactions

Advancements in analytical techniques are pivotal for elucidating the interactions of O-desmethyl-N-acetyl-d-galactosamine at the molecular level. The development and application of novel methodologies will enable a more detailed and dynamic understanding of its biological functions. Techniques that allow for the tracking of live cells and tissues with detailed molecular fingerprints, such as label-free non-invasive imaging, could provide unprecedented insights into the compound's behavior in a biological context.

Future research should also focus on developing specific probes and sensors to detect and quantify O-desmethyl-N-acetyl-d-galactosamine and its metabolites within cells and tissues. The synthesis of fluorescently tagged analogs, for example, could enable researchers to visualize its subcellular localization and trafficking. Furthermore, advancements in mass spectrometry and other high-throughput analytical methods will be critical for identifying and quantifying the subtle molecular changes that occur in response to this compound.

Interdisciplinary Collaborations and Translational Research Opportunities for O-desmethyl-N-acetyl-d-galactosamine

The translation of basic research findings on O-desmethyl-N-acetyl-d-galactosamine into clinical or biotechnological applications will necessitate strong interdisciplinary collaborations. Bringing together experts from chemistry, biology, pharmacology, and medicine will be essential to bridge the gap between laboratory discoveries and real-world impact.

Given the role of the related compound, N-acetyl-d-galactosamine, in targeting therapeutics to the liver, a key translational research opportunity for O-desmethyl-N-acetyl-d-galactosamine and its analogs could be in the development of targeted drug delivery systems. The asialoglycoprotein receptor, which is highly expressed on hepatocytes, recognizes galactose and N-acetyl-d-galactosamine residues, a mechanism that has been successfully exploited for the delivery of oligonucleotide therapeutics. Investigating whether O-desmethyl-N-acetyl-d-galactosamine or its derivatives can also serve as ligands for this or other receptors could open up new avenues for targeted therapies for liver diseases.

The table below summarizes the key research areas and their potential translational impact.

Research AreaKey FocusPotential Translational Impact
Medicinal ChemistrySynthesis and optimization of analogsDevelopment of new therapeutic agents
Cell and Molecular BiologyElucidation of mechanisms of actionIdentification of novel drug targets
PharmacologyIn vivo efficacy and safety studiesPreclinical development of drug candidates
BioengineeringDevelopment of targeted delivery systemsEnhanced therapeutic efficacy and reduced side effects

Q & A

Q. How can advanced chromatographic techniques be optimized for the separation and purification of this compound from complex mixtures?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for high-resolution separation. Optimize mobile phase composition (e.g., buffer pH, organic modifier) via central composite design (CCD). Validate column efficiency using plate count calculations and peak asymmetry metrics. Share chromatograms and retention parameters in supplementary datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.